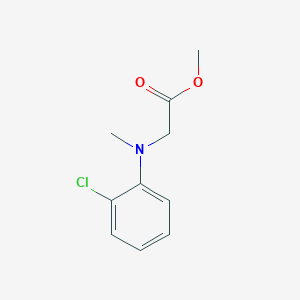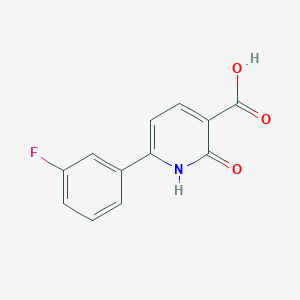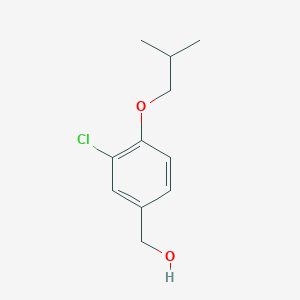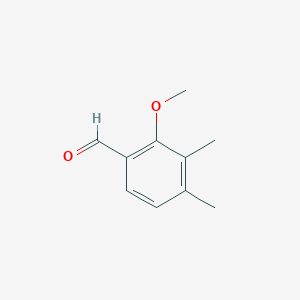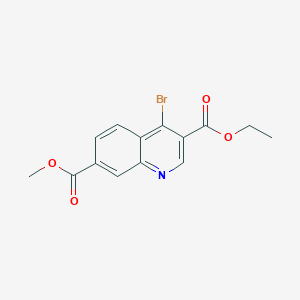
3-Ethyl 7-methyl 4-bromoquinoline-3,7-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl 7-methyl 4-bromoquinoline-3,7-dicarboxylate is a chemical compound with the molecular formula C14H12BrNO4 and a molecular weight of 338.15 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl 7-methyl 4-bromoquinoline-3,7-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the bromination of a quinoline derivative followed by esterification reactions to introduce the ethyl and methyl groups at the appropriate positions . The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and esterification reagents like ethyl chloroformate under controlled temperature and pH conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl 7-methyl 4-bromoquinoline-3,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinoline derivatives with various functional groups, which can be further utilized in different applications .
Scientific Research Applications
3-Ethyl 7-methyl 4-bromoquinoline-3,7-dicarboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Ethyl 7-methyl 4-bromoquinoline-3,7-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or DNA replication . In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Ethyl 7-methylquinoline-3,7-dicarboxylate: Lacks the bromine substituent, which may affect its reactivity and biological activity.
4-Bromoquinoline-3,7-dicarboxylate: Lacks the ethyl and methyl groups, which may influence its solubility and chemical properties.
Uniqueness
3-Ethyl 7-methyl 4-bromoquinoline-3,7-dicarboxylate is unique due to the presence of both ethyl and methyl groups along with the bromine substituent, which collectively contribute to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C14H12BrNO4 |
|---|---|
Molecular Weight |
338.15 g/mol |
IUPAC Name |
3-O-ethyl 7-O-methyl 4-bromoquinoline-3,7-dicarboxylate |
InChI |
InChI=1S/C14H12BrNO4/c1-3-20-14(18)10-7-16-11-6-8(13(17)19-2)4-5-9(11)12(10)15/h4-7H,3H2,1-2H3 |
InChI Key |
IMNDHRJBORFGRY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1Br)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


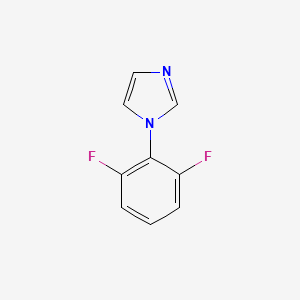
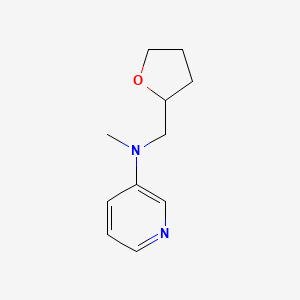
![7-Bromo-6,8-dimethylpyrido[2,3-b]pyrazine](/img/structure/B13002042.png)
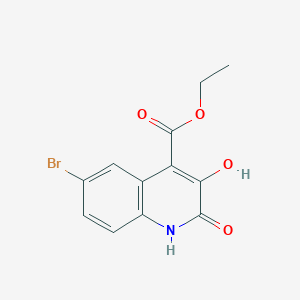
![7-Chloro-5-methylthiazolo[4,5-d]pyrimidine](/img/structure/B13002050.png)
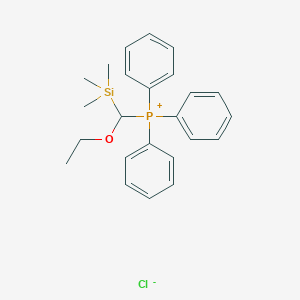
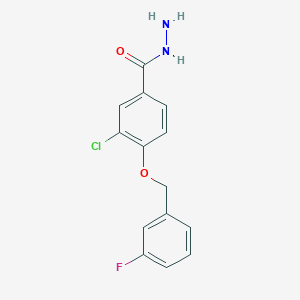
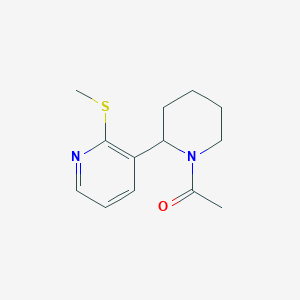

![(S)-Tetrahydro-2'H-spiro[cyclopropane-1,6'-pyrrolo[1,2-a]pyrazin]-3'(4'H)-one](/img/structure/B13002078.png)
